molecular formula C17H12N6O B14243435 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine CAS No. 507268-91-9

2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine

Cat. No.: B14243435
CAS No.: 507268-91-9
M. Wt: 316.32 g/mol
InChI Key: SXOLJLOTQLZXOS-UHFFFAOYSA-N
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Description

2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and tetrazole moieties. . The presence of both pyridine and tetrazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced forms of the tetrazole ring.

Scientific Research Applications

2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine involves its interaction with the mGlu5 receptor. By binding to this receptor, the compound inhibits its activity, leading to a decrease in the downstream signaling pathways associated with the receptor. This inhibition can modulate various physiological processes, including neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interaction with the mGlu5 receptor, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

507268-91-9

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

2-[2-(3-pyridin-3-yloxyphenyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C17H12N6O/c1-2-10-19-16(8-1)17-20-22-23(21-17)13-5-3-6-14(11-13)24-15-7-4-9-18-12-15/h1-12H

InChI Key

SXOLJLOTQLZXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC=C3)OC4=CN=CC=C4

Origin of Product

United States

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